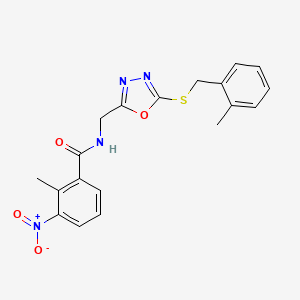

![molecular formula C20H22N2O5S2 B2529053 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941987-20-8](/img/structure/B2529053.png)

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles have been studied for their potential applications in various fields of research and industry.

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzothiazoles are typically synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis

The molecular structure of this compound would be based on the benzothiazole core, with additional functional groups attached at specific positions. These include two methoxy groups at the 5 and 6 positions of the benzothiazole ring, a tosyl group at the 4 position, and an amide group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For instance, the amide group might participate in condensation reactions, while the methoxy groups could potentially undergo demethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzothiazole ring might contribute to its aromaticity .Scientific Research Applications

Anticancer and Antimicrobial Activities

Thiazole derivatives have shown promise in anticancer and antimicrobial activities. For instance, research on mixed-ligand copper(II)-sulfonamide complexes, including N-(5,6-dimethylbenzo[d]thiazol-2-yl) derivatives, demonstrated DNA binding and cleavage properties, genotoxicity, and anticancer activity against tumor cells through apoptosis (González-Álvarez et al., 2013). Another study synthesized novel imidazothiazole sulfides and sulfones with significant anthelmintic and anti-inflammatory activities (Shetty, Khazi, & Ahn, 2010), indicating the potential of thiazole derivatives in developing new therapeutics.

Antibacterial Agents

Thiazole-based compounds have also been identified as potent antibacterial agents. Palkar et al. (2017) designed and synthesized a series of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, with some showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as novel antibacterial agents (Palkar et al., 2017).

Optoelectronic and Photochemical Applications

The synthesis and characterization of thiazolothiazole fluorophores have revealed strong blue fluorescence and distinctive reversible electrochromism, making them attractive for multifunctional optoelectronic, electron transfer sensing, and photochemical applications (Woodward et al., 2017). This research demonstrates the potential of thiazole derivatives in developing advanced materials for electronic and optical devices.

Corrosion Inhibitors

Thiazole derivatives have been evaluated as corrosion inhibitors for metals, showcasing the potential to protect against corrosion effectively. A study on thiazoles as corrosion inhibitors of copper in acidic solutions indicated that these compounds could serve as effective corrosion inhibitors, with inhibition efficiencies reaching about 90% (Farahati et al., 2019). This application is crucial for extending the lifespan of metal components in various industrial settings.

Mechanism of Action

properties

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S2/c1-13-6-8-14(9-7-13)29(24,25)10-4-5-19(23)22-20-21-15-11-16(26-2)17(27-3)12-18(15)28-20/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFHNZGWNWIOCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2528970.png)

![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2528971.png)

![N-[2-(4-Ethylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2528976.png)

![1-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2528977.png)

![N-(4-ethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2528978.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2528979.png)

![5-N-[1-(4-Phenylphenyl)ethyl]pyridine-2,5-dicarboxamide](/img/structure/B2528981.png)

![Ethyl 2-[[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate](/img/structure/B2528984.png)

![Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2528987.png)

![methyl 2-methyl-4-oxo-3-phenyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2528989.png)

![8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2528992.png)